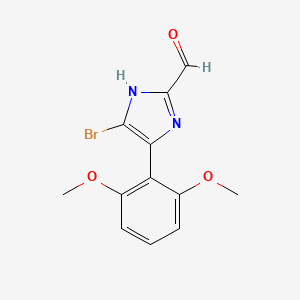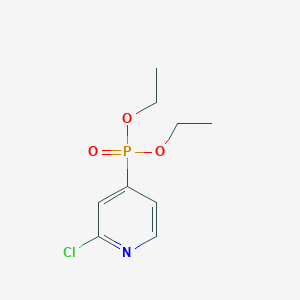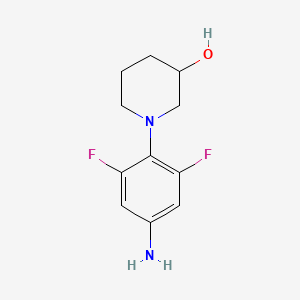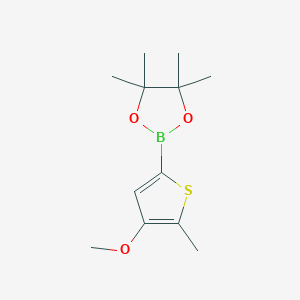![molecular formula C15H28N4O7 B13711096 (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid](/img/structure/B13711096.png)
(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid is a compound that features both Boc-protected guanidino and amino groups The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid typically involves the protection of the amino and guanidino groups with Boc groups. One common method is the Buchwald-Hartwig amination, which uses a PEPPSI-IPr Pd-catalyst to achieve chemo-selective cross-coupling reactions . The reaction conditions often involve the use of aryl halo esters and secondary amines, with the nitrogen electron lone pair in the heterocycle playing a crucial role in the reaction yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar protective group strategies. The use of Boc-protected amino esters is common in industrial settings due to their stability and ease of handling .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid can undergo various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to remove the Boc protecting groups.
Substitution: The Boc groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction would typically remove the Boc groups, resulting in the free amine and guanidino groups .
Applications De Recherche Scientifique
(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid involves the protection of amino and guanidino groups, which prevents them from participating in unwanted side reactions. The Boc groups can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-(Boc-amino)adipic acid 6-benzyl ester: Another Boc-protected amino acid used in peptide synthesis.
Boc-β-Homoalanine: A Boc-protected amino acid with similar applications in medicinal chemistry.
Uniqueness
(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid is unique due to the presence of both Boc-protected guanidino and amino groups, which provides additional versatility in synthetic applications. This dual protection allows for more complex and controlled synthetic pathways compared to compounds with only one type of protected group .
Propriétés
Formule moléculaire |
C15H28N4O7 |
|---|---|
Poids moléculaire |
376.41 g/mol |
Nom IUPAC |
4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H28N4O7/c1-14(2,3)25-12(22)17-9(10(20)21)7-8-24-19-11(16)18-13(23)26-15(4,5)6/h9H,7-8H2,1-6H3,(H,17,22)(H,20,21)(H3,16,18,19,23) |
Clé InChI |
CWEHBIDQSWOTRA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCON=C(N)NC(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13711086.png)

![N-(2-Methoxy-ethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13711104.png)
![1-[4-(2-Indolyl)-1-piperidyl]-3-(2-hydroxyphenyl)-1-propanone](/img/structure/B13711119.png)
